molecular formula C14H18N2O4S2 B2854129 3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide CAS No. 2034538-04-8

3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide

Cat. No.: B2854129
CAS No.: 2034538-04-8
M. Wt: 342.43
InChI Key: LHUNXPVPHZMJDM-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a sulfonamide group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes. The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce corresponding amines .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with diverse biological targets.

Properties

IUPAC Name

3,5-dimethyl-N-(4-thiophen-2-yloxan-4-yl)-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S2/c1-10-13(11(2)20-15-10)22(17,18)16-14(5-7-19-8-6-14)12-4-3-9-21-12/h3-4,9,16H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUNXPVPHZMJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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